2-Bromo-6-cyano-4-methoxybenzoic acid
Description
2-Bromo-6-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a bromo group at position 2, a methoxy group at position 4, and a cyano group at position 6. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 257.9 g/mol. The compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromo and cyano groups are electron-withdrawing (EWG), while the methoxy group is electron-donating (EDG), creating a balanced electronic profile that influences reactivity and acidity.
Properties
IUPAC Name |
2-bromo-6-cyano-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(9(12)13)7(10)3-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAUVAIKKMETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzoic acid followed by nitrile formation through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyano-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids.
Scientific Research Applications
2-Bromo-6-cyano-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares substituent positions and electronic effects of 2-bromo-6-cyano-4-methoxybenzoic acid with analogs from the provided evidence:
Key Observations:
- Substituent Positions: The target compound’s bromo group at position 2 (ortho to COOH) and cyano group at position 6 (meta to COOH) differ significantly from analogs like 4-bromo-2-methoxy-6-methylbenzoic acid (Br at para, CH₃ at meta) .
- Acidity: The target’s acidity (pKa) is higher than compounds with EDG-dominated profiles (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid) due to the cyano group’s strong electron-withdrawing effect. However, the methoxy group at position 4 (para to COOH) partially offsets this by donating electrons via resonance.
- Reactivity: The bromo group in the target compound is ortho to COOH, making it less sterically hindered for nucleophilic substitution compared to para-substituted analogs . The cyano group at position 6 offers pathways for further functionalization (e.g., hydrolysis to carboxylic acid).
Insights:
- The target compound’s cyano group differentiates it from methyl- or halogen-substituted analogs, enabling unique transformations (e.g., conversion to tetrazoles or amides) .
- Methoxy vs. Methyl : Methoxy groups enhance solubility in polar solvents compared to methyl, which increases lipophilicity. This impacts bioavailability in drug design .
Physical Properties and Solubility
While explicit solubility data for the target compound is unavailable, inferences can be made:
- Polarity: The cyano and methoxy groups increase polarity compared to methyl-substituted analogs, suggesting higher solubility in polar solvents (e.g., DMSO, methanol).
- Melting Point : Likely higher than methyl-substituted analogs due to stronger intermolecular interactions (dipole-dipole from CN and hydrogen bonding from COOH).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
